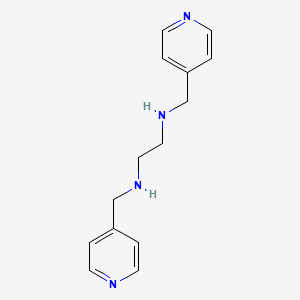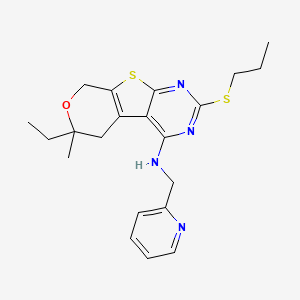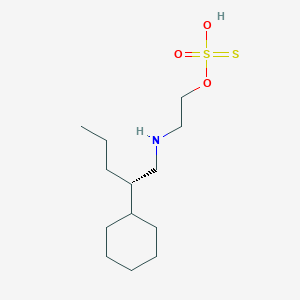
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexylpentyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(2-Cyclohexylpentyl)aminoethanethiol with sulfur or sulfur-containing reagents. One common method is the reaction of the aminoethanethiol with sulfur monochloride (S2Cl2) under controlled conditions to form the thiosulfate derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction can produce thiols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar thiosulfate group but with a dimethylaminoethyl chain instead of a cyclohexylpentyl group.
S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: This compound contains a thiazolylcarbamoyl group, which imparts different chemical properties.
Uniqueness
S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is unique due to its specific structure, which combines a cyclohexylpentyl group with an aminoethyl thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21209-05-2 |
|---|---|
Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-2-6-13(12-7-4-3-5-8-12)11-14-9-10-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t13-/m1/s1 |
InChI Key |
TYXDXWWCAXNOHZ-CYBMUJFWSA-N |
Isomeric SMILES |
CCC[C@H](CNCCOS(=O)(=S)O)C1CCCCC1 |
Canonical SMILES |
CCCC(CNCCOS(=O)(=S)O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


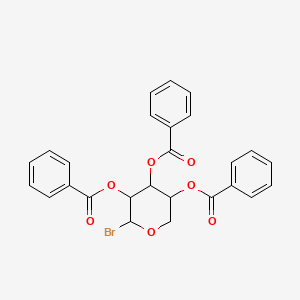
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
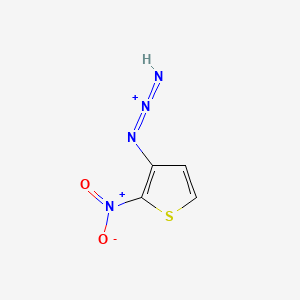
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)
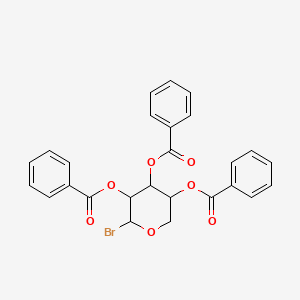
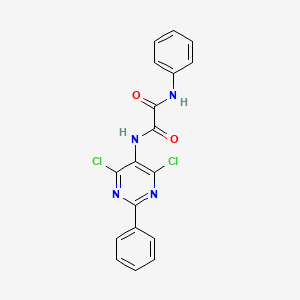
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
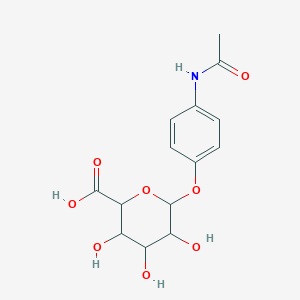
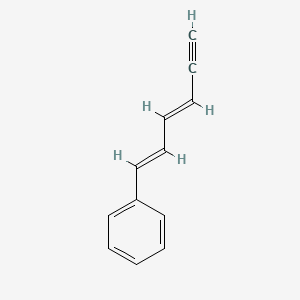
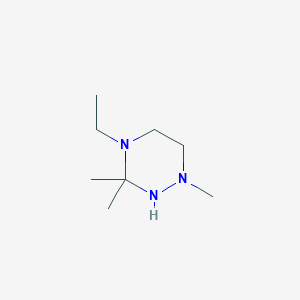
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
